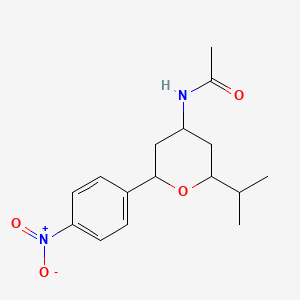![molecular formula C28H23F7N6O4S2 B12297739 4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide](/img/structure/B12297739.png)
4-(5-cyclopropylthiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonyl-piperazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JTK-853 is a novel, non-nucleoside, palm site-binding hepatitis C virus (HCV) polymerase inhibitor. It has demonstrated significant antiviral activity in HCV-infected patients and shows a high genetic barrier to resistance . This compound is particularly promising in the treatment of HCV due to its ability to suppress the emergence of drug-resistant variants .
Vorbereitungsmethoden
JTK-853 is a piperazine derivative synthesized through a series of chemical reactions. The synthetic route involves the preparation of intermediate compounds, followed by their combination under specific reaction conditions . The industrial production of JTK-853 involves optimizing these synthetic routes to ensure high yield and purity. The process typically includes steps such as crystallization and purification to achieve the desired quality .
Analyse Chemischer Reaktionen
JTK-853 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of JTK-853 with modified functional groups . For example, the compound can be oxidized to introduce oxygen-containing functional groups or reduced to remove such groups .
Wissenschaftliche Forschungsanwendungen
JTK-853 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of non-nucleoside polymerase inhibitors. In biology, it is employed in research on viral replication and resistance mechanisms. In medicine, JTK-853 is being investigated for its potential to treat HCV infections, particularly in patients who have developed resistance to other antiviral drugs . Additionally, it has applications in the pharmaceutical industry for the development of new antiviral therapies .
Wirkmechanismus
JTK-853 exerts its effects by binding to the palm site of the HCV polymerase enzyme. This binding inhibits the enzyme’s activity, preventing the replication of the viral RNA. The molecular targets of JTK-853 include specific amino acid residues in the palm site of the HCV polymerase . The pathways involved in its mechanism of action include the inhibition of RNA synthesis and the suppression of viral replication .
Vergleich Mit ähnlichen Verbindungen
JTK-853 is unique compared to other non-nucleoside HCV polymerase inhibitors due to its high genetic barrier to resistance. Similar compounds include other palm site-binding inhibitors, such as PSI-6130 and TMC435 . JTK-853 has shown a lower number of resistant colonies in vitro compared to these compounds, making it a more potent option for combination therapies . Additionally, JTK-853 has demonstrated additive effects when used in combination with other direct-acting antivirals, further highlighting its potential in HCV treatment .
Eigenschaften
Molekularformel |
C28H23F7N6O4S2 |
|---|---|
Molekulargewicht |
704.6 g/mol |
IUPAC-Name |
4-(5-cyclopropyl-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine-2-carboxamide |
InChI |
InChI=1S/C28H23F7N6O4S2/c29-19-11-15(1-8-21(19)45-28(33,34)35)12-37-25(42)20-14-40(26-39-24-22(46-26)13-36-23(38-24)16-2-3-16)9-10-41(20)47(43,44)18-6-4-17(5-7-18)27(30,31)32/h1,4-8,11,13,16,20H,2-3,9-10,12,14H2,(H,37,42) |
InChI-Schlüssel |
JQLOVYLALGSISI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC=C3C(=N2)N=C(S3)N4CCN(C(C4)C(=O)NCC5=CC(=C(C=C5)OC(F)(F)F)F)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


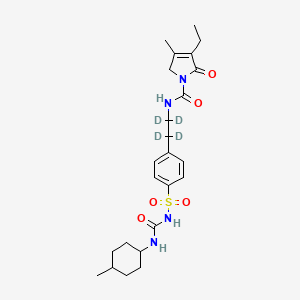
![(3,4,11,12-Tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl) acetate](/img/structure/B12297682.png)
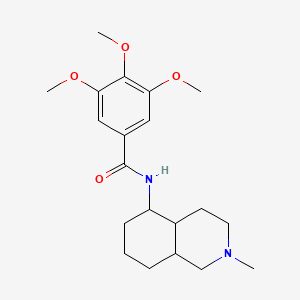

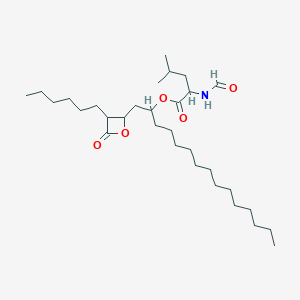
![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)
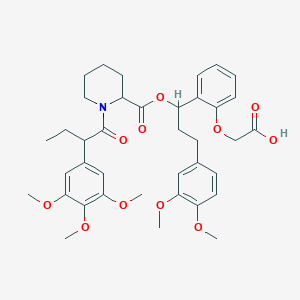
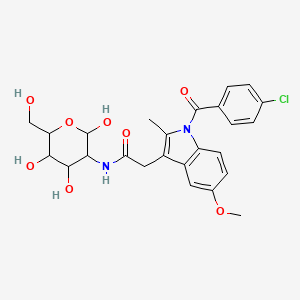
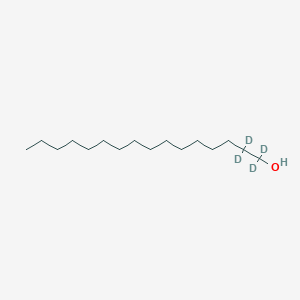
![N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12297724.png)
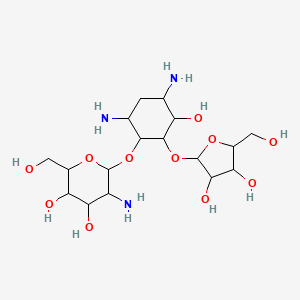
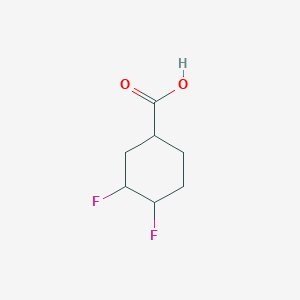
![2-[2-methyl-6-(3,6,15-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)heptan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297741.png)
